2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and its derivatives involves multiple steps, including nitration, reduction, and cyclization. It can be used to prepare benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, showcasing its versatility as a starting material in the creation of condensed nitrogenous cycles (Křupková et al., 2013). A novel synthesis approach has been reported for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a related compound, highlighting the feasibility of synthesizing complex molecules from simpler building blocks with high overall yields (Zhang et al., 2020).
Molecular Structure Analysis
X-ray powder diffraction and crystallography studies have provided detailed insights into the molecular structure of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and its derivatives. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus, has been determined, indicating the presence of hydrogen-bonded dimers and specific dihedral angles between the substituent groups and the phenyl moiety (Jedrzejas et al., 1995).
Chemical Reactions and Properties
The reactivity of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid facilitates the formation of various heterocycles, demonstrating its utility in synthesizing complex molecular architectures. The compound undergoes cyclocondensation with esters of related acids, leading to chemoselective reactions and the formation of condensed azines (Dar'in et al., 2008).
Physical Properties Analysis
Studies focusing on the physical properties of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and its derivatives include investigations into their thermodynamic functions, melting points, and spectroscopic characteristics. For example, the synthesis, crystal structure, and cytotoxic properties of a silver(I) complex derived from 5-chloro-2-nitrobenzoic acid, a compound closely related to 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, have been explored, revealing its potential in biomedical applications (Wang & Shi, 2011).
Chemical Properties Analysis
The chemical properties of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, such as its ability to form co-crystals and molecular complexes, have been extensively studied. For example, the active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid, a compound with similar functional groups, has been investigated for its potential in forming co-crystals with nicotinamide, indicating the ability of these compounds to engage in hydrogen bonding and form stable supramolecular structures (Lemmerer et al., 2010).
Scientific Research Applications
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its fluorinated structure, which can introduce desirable properties into the final product .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these reactions are the formation of various organic compounds. Some of the compounds that can be synthesized using “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” include ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .
For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5-fluoro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAPCNEJUEIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370180 | |
Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
CAS RN |
106809-14-7 | |
Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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